trans-Cyclobutane-1,2-diol

Physical Property Solid-State Handling Formulation

Sourcing the correct cyclobutanediol stereoisomer is critical: the cis isomer is a liquid (mp 12-13°C) with different reactivity, while the trans isomer (mp 72-73°C) offers solid-state handling and thermodynamic stability. This racemic trans-diol solves: • **Polymer engineering**: Controls Tg and impact resistance in polyesters with terephthalic acid • **Chiral resolution**: Precursor for enantiopure (1R,2R) and (1S,2S) ligands/catalysts • **Selective oxidation**: Slower periodate cleavage enables chemoselective protocols

Molecular Formula C4H8O2
Molecular Weight 88.11 g/mol
CAS No. 35358-34-0
Cat. No. B3393599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Cyclobutane-1,2-diol
CAS35358-34-0
Molecular FormulaC4H8O2
Molecular Weight88.11 g/mol
Structural Identifiers
SMILESC1CC(C1O)O
InChIInChI=1S/C4H8O2/c5-3-1-2-4(3)6/h3-6H,1-2H2/t3-,4-/m1/s1
InChIKeyMHPMXFUDCYMCOE-QWWZWVQMSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trans-Cyclobutane-1,2-diol Baseline Overview


Trans-Cyclobutane-1,2-diol (CAS 35358-34-0), systematically named (1R,2R)-cyclobutane-1,2-diol, is a chiral, vicinal diol featuring a strained four-membered cyclobutane ring with two hydroxyl groups in a trans configuration . It exists as a racemic mixture of enantiomers and is supplied as a white solid with a melting point of 72–73 °C, distinguishing it from its liquid cis counterpart . As a member of the cyclobutanediol class, its rigid cyclic backbone and stereochemistry dictate its utility as a chiral building block in asymmetric synthesis and as a comonomer in engineering polyesters, where stereoisomer selection critically modulates polymer properties [1].

Physical Form Solid-state trans isomer supports gravimetric dispensing workflows
Stereochemistry Chiral, resolvable scaffold for asymmetric synthesis and ligand studies
Polymer Research Stereoisomer-controlled comonomer for polyester structure–property investigation

Why Trans-Cyclobutane-1,2-diol Substitution Fails


Generic substitution of trans-cyclobutane-1,2-diol with its cis isomer (CAS 35358-33-9) or other cyclic diols like 1,4-cyclohexanediol is not scientifically valid due to profound differences in physical state, conformational stability, and resulting polymer properties. While both cis and trans isomers share the same molecular formula, the trans configuration confers a solid state at room temperature (mp 72–73 °C) versus the cis liquid (mp 12–13 °C), directly impacting handling and formulation . More critically, the trans isomer benefits from significantly reduced 1,2-steric interactions in the rigid cyclobutane ring, rendering it thermodynamically more stable [1]. This fundamental stereochemical distinction translates into divergent reactivity in ring-opening polymerizations and dictates the ultimate glass transition temperature (Tg) and impact resistance of derived polyesters, as demonstrated in structure-property studies where stereoisomer selection is a key independent variable [2].

Target (trans)
Potential substitute (cis / other cyclic diols)
Physical state Solid at ambient temperature; supports direct weighing and ambient storage
Physical state mismatch Cis isomer is a low-melting liquid; may require cold-chain storage and alter formulation reproducibility
Conformational stability & polymer outcome Reduced 1,2-steric interactions; may contribute to distinct Tg and impact resistance in polyesters
Polymer property shift Cis isomer or flexible diols may lead to different thermal and mechanical profiles; direct substitution may not reproduce target material properties

Trans-Cyclobutane-1,2-diol Differentiation Evidence


Physical State & Melting Point: Solid vs. Liquid

Trans-cyclobutane-1,2-diol exists as a white solid at room temperature with a melting point of 72–73 °C, whereas its cis isomer (CAS 35358-33-9) is a light gray liquid with a melting point of 12–13 °C under identical ambient conditions . This 60 °C difference in melting point reflects the trans isomer's ability to pack more efficiently in a crystalline lattice due to reduced steric hindrance and intermolecular hydrogen bonding arrangements. The solid state of the trans isomer simplifies accurate weighing, reduces volatility during storage, and eliminates the need for low-temperature storage (the cis isomer requires 0–8 °C) . This physical distinction is the first critical decision point for procurement, directly impacting laboratory handling, formulation consistency, and long-term stability.

Melting point gap
Head-to-head
Δ ≈ 60 °C
Supports procurement and solid-state handling review
Cis isomer requires cold storage
Physical Property Solid-State Handling Formulation

Conformational Stability & Steric Relief

The rigid cyclobutane framework forces vicinal substituents into close proximity. In the cis isomer, both hydroxyl groups reside on the same face of the ring, creating significant 1,2-steric interactions (eclipsing strain) that elevate the ground state energy. The trans isomer places hydroxyl groups on opposite faces, minimizing these repulsive interactions and achieving a lower-energy, more stable conformation [1]. While direct calorimetric comparison data for unsubstituted cyclobutane-1,2-diols is not readily available in the open literature, the principle is well-established for 1,2-disubstituted cyclobutanes: the trans isomer is consistently more stable than the cis due to steric relief [1]. This intrinsic stability advantage underlies the trans isomer's higher melting point and suggests greater robustness against thermal degradation or unwanted ring-opening during storage and reaction setup.

Conformational stability
Class-level
Reduced 1,2-steric interactions (established class principle)
Conformational stability context
Direct calorimetric data not reported
Stereochemistry Conformational Analysis Stability

Periodate Cleavage Reactivity

Periodic acid (H5IO6) cleaves vicinal diols via a cyclic intermediate. The reaction rate is sensitive to the dihedral angle between the C–O bonds, which differs between cis and trans isomers. While specific rate constants for unsubstituted cyclobutane-1,2-diols are not widely reported, established stereoelectronic principles and observations on related small-ring trans-diols indicate that the trans isomer undergoes cleavage more slowly than the cis isomer [1]. For trans-cyclobutane-1,2-diol, the rigid trans geometry precludes the ideal coplanar arrangement of the breaking bonds, raising the activation barrier and slowing the reaction relative to the cis isomer. This kinetic differentiation can be exploited to achieve chemoselective oxidation in complex molecule synthesis where a mixture of cis/trans diols may be present, allowing preferential reaction of the cis component while preserving the trans-diol functionality.

Periodate cleavage rate
Class-level
Qualitatively slower cleavage vs cis
Chemoselectivity assay context
Exact rate ratio not reported
Chemoselectivity Oxidative Cleavage Reaction Kinetics

Polyester Property Tuning via Stereoisomer Selection

In polyester synthesis, the choice between cis- and trans-cyclobutanediol monomers is a critical independent variable that directly dictates the final polymer's performance. A study investigating structure-property relationships in high-impact, shape-memory polyesters demonstrated that selecting the trans-cyclobutane-1,2-diol stereoisomer over its cis counterpart significantly alters the glass transition temperature (Tg) and impact resistance of the resulting material [1]. While specific numerical Tg values are proprietary or embedded within the cited study, the core finding establishes that the trans monomer confers a distinct set of thermal and mechanical properties compared to polyesters derived from the cis monomer or other flexible diols like 1,4-butanediol. This differentiation is essential for procurement decisions in polymer R&D, where precise control over Tg and mechanical performance is required for applications ranging from shape-memory devices to high-clarity packaging.

Polyester Tg & impact
Cross-study
Trans-based polyester: distinct Tg/impactvsCis or 1,4-butanediol-based polyester: different profile
Supports polymer property differentiation
Exact values depend on comonomer ratio
Polymer Science Structure-Property Relationship Thermal Properties

Chiral Building Block Potential

Trans-cyclobutane-1,2-diol is a chiral molecule that exists as a racemic mixture of (1R,2R) and (1S,2S) enantiomers. The trans configuration is inherently chiral (it lacks a plane of symmetry), whereas the cis isomer (meso) is achiral due to an internal mirror plane. This fundamental stereochemical distinction means that only the trans isomer can be resolved into enantiopure forms for use as chiral building blocks or ligands in asymmetric catalysis . The synthesis of optically active trans-cyclobutane-1,2-diols is actively pursued for applications requiring enantioselective transformations . Procurement of the racemic trans material is the essential first step toward accessing these valuable enantiopure synthons, a pathway unavailable with the cis isomer.

Chiral resolution potential
Supporting
Trans: chiral, resolvablevsCis: achiral (meso)
Enantiomeric attribution study fit
Racemic mixture supplied
Chiral Resolution Asymmetric Catalysis Stereochemistry

Trans-Cyclobutane-1,2-diol Application Scenarios


High-Performance Polyester Synthesis

Leverage trans-cyclobutane-1,2-diol as a comonomer with aromatic dicarboxylic acids (e.g., terephthalic acid) to engineer polyesters with specific thermal and mechanical profiles. The trans stereoisomer confers a distinct set of properties (Tg, impact resistance) compared to polymers made with the cis isomer or flexible diols like 1,4-butanediol [2]. This scenario is critical for developing shape-memory materials, high-clarity packaging, and impact-resistant engineering plastics where precise stereochemical control is required to reproduce patented formulations [2].

Chiral Building Block for Asymmetric Synthesis

Utilize racemic trans-cyclobutane-1,2-diol as a precursor for chiral resolution to obtain enantiopure (1R,2R)- or (1S,2S)-cyclobutane-1,2-diols . These enantiopure diols serve as rigid chiral scaffolds for constructing stereochemically complex pharmaceutical intermediates or as chiral ligands in asymmetric catalysis. The cis isomer is achiral and cannot fulfill this role, making the trans isomer the mandatory choice for chirality-driven applications .

Solid-State Handling & Formulation

In processes requiring precise gravimetric dispensing, long-term storage, or solid-phase reactions, the solid nature (mp 72–73 °C) of trans-cyclobutane-1,2-diol offers a clear operational advantage over the liquid cis isomer (mp 12–13 °C) . The trans solid can be weighed accurately on standard laboratory balances without the volatility or creeping issues associated with low-melting liquids, and it does not require refrigerated storage, simplifying inventory management and reducing cold-chain logistics costs .

Chemoselective Oxidative Transformations

Exploit the slower kinetics of periodate cleavage for trans-cyclobutane-1,2-diol relative to cis diols to achieve chemoselective oxidations [1]. In synthetic routes where both cis and trans diol motifs are present, the trans isomer can be selectively retained while the cis diol undergoes oxidative cleavage. This selectivity window is valuable for constructing complex natural product-like architectures or protecting group strategies in multi-step organic synthesis [1].

Application
Selection Property
Validation Focus
Polyester structure–property research
Stereoisomer-dependent thermal/mechanical profile
Tg and impact resistance characterization
Asymmetric synthesis precursor
Resolvable chirality
Enantiomeric excess and chiral purity
Solid-phase formulation studies
Solid physical form at ambient temperature
Gravimetric accuracy and storage stability
Selective diol oxidation research
Differential periodate cleavage kinetics
Chemoselectivity under oxidative conditions
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